1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole core substituted with a methanesulfonyl group and a piperazin-2-one moiety, which is further substituted with a benzyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one is compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents and core structures.
Properties
IUPAC Name |
1-benzyl-4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-5-8-15-18(16)20-19(26-15)22-11-10-21(17(23)13-22)12-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUTJNKDALGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(C(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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